1-benzyl-N-(2-(pyridin-3-yl)ethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
1-Benzyl-N-(2-(pyridin-3-yl)ethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule featuring a benzyl group at the N1 position of the triazole core, a pyridin-4-yl substituent at the C5 position, and a carboxamide side chain linked to a 2-(pyridin-3-yl)ethyl group. This compound’s structural complexity arises from its heteroaromatic pyridine moieties and the triazole-carboxamide scaffold, which are commonly associated with diverse biological activities, including antimitotic and kinase-inhibitory effects .
Properties
IUPAC Name |
1-benzyl-5-pyridin-4-yl-N-(2-pyridin-3-ylethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c29-22(25-14-8-17-7-4-11-24-15-17)20-21(19-9-12-23-13-10-19)28(27-26-20)16-18-5-2-1-3-6-18/h1-7,9-13,15H,8,14,16H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTBLSFMOHGFHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCCC3=CN=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(2-(pyridin-3-yl)ethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of Pyridine Groups: The pyridine groups can be introduced through nucleophilic substitution reactions.
Benzylation: The benzyl group can be added via a benzylation reaction using benzyl halides.
Carboxamide Formation: The carboxamide group can be formed through an amide coupling reaction using carboxylic acids and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(2-(pyridin-3-yl)ethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Antifungal Activity
Research has demonstrated that derivatives of 1,2,3-triazole compounds exhibit notable antifungal properties. A study synthesized a series of benzylic 1,2,3-triazole-4-carboxamide derivatives and tested them against various fungal strains, including Aspergillus fumigatus and several Candida species. The results indicated that certain derivatives showed superior fungicidal activity compared to traditional antifungal agents like itraconazole. Specifically, compounds 3d and 3e were identified as the most effective against Rhizopus oryzae, highlighting the compound's potential as a new antifungal therapy .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3d | Rhizopus oryzae | Lower than itraconazole |
| 3e | Candida albicans | Effective at low concentrations |
| Reference Drug | Itraconazole | Standard MIC for comparison |
Anticancer Properties
The triazole scaffold has been extensively studied for its anticancer properties. Compounds containing this scaffold have demonstrated selective inhibition of various kinases involved in cancer progression. For instance, a derivative of the triazole compound was selected as a preclinical candidate for treating non-small cell lung cancer due to its potent inhibition of c-Met kinases . This suggests that 1-benzyl-N-(2-(pyridin-3-yl)ethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide could serve as a foundation for developing new anticancer agents.
Table 2: Anticancer Activity of Triazole Derivatives
| Compound Name | Target Kinase | IC50 (µM) | Cancer Type |
|---|---|---|---|
| PF-04217903 | c-Met | 0.005 | Non-small cell lung cancer |
| Savolitinib | c-Met | Not specified | Various cancers |
Material Science Applications
Beyond biological applications, triazole compounds are increasingly recognized for their utility in material science. Their unique structural properties allow them to be used in the development of polymers and coatings with enhanced performance characteristics. The incorporation of triazole units can improve thermal stability and mechanical strength in polymer matrices .
Table 3: Material Properties Enhanced by Triazole Compounds
| Property | Improvement Mechanism |
|---|---|
| Thermal Stability | Increased cross-linking density |
| Mechanical Strength | Enhanced intermolecular interactions |
| Chemical Resistance | Improved barrier properties |
Synthesis and Structural Optimization
The synthesis of this compound involves regioselective azide-enolate cycloaddition reactions followed by hydrolysis steps to yield the desired triazole derivatives efficiently . Ongoing research aims to optimize these synthetic routes to enhance yield and purity while exploring modifications that could further augment biological activity.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(2-(pyridin-3-yl)ethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Pathway Modulation: The compound may affect signaling pathways within cells, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antimitotic Triazole-Carboxamides (Prasad et al., 2019)
Compounds synthesized by Prasad et al. share the 1-benzyl-1H-1,2,3-triazole-4-carboxamide backbone but differ in the carboxamide substituent. For example, their lead compound, 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, replaces the pyridin-3-yl ethyl group with a phenylamino-pyridin-3-yl moiety. This modification enhanced microtubule destabilization, with IC₅₀ values in the nanomolar range against cancer cell lines .
Multi-Target Hsp90 Inhibitors (Pinzi et al.)
Pinzi et al. developed triazole-carboxamides with bulky bis(benzyloxy)phenyl groups at N1 and sulfonamide-linked aryl groups at the carboxamide position (e.g., compounds 3b–3f) . These compounds exhibited dual inhibition of Hsp90, B-Raf, and PDHK1, driven by their sulfonamide groups and extended aromatic systems. The target compound lacks these features, suggesting divergent target selectivity. However, its pyridine substituents could facilitate hydrogen bonding with kinase ATP-binding pockets, a property observed in related kinase inhibitors .
Triazole-Carboxamides from Screening Libraries ()
Two analogs from a 2025 screening library, such as 1-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (ID: L741-3437), highlight the impact of substituent hydrophilicity. The morpholinylethyl group in L741-3437 enhances solubility compared to the target compound’s pyridin-3-yl ethyl chain, which may reduce bioavailability despite similar molecular weights (~406 vs. ~436 g/mol) .
Structural and Functional Data Comparison
Research Findings and Implications
- Antimitotic Potential: The benzyl-triazole core in the target compound aligns with Prasad et al.’s antimitotic agents, but the absence of a phenylamino group may reduce tubulin-binding affinity. Pyridine substituents could compensate by interacting with secondary binding pockets .
- This contrasts with Pinzi et al.’s sulfonamide-based Hsp90 inhibitors, which rely on bulkier substituents for multi-target effects .
- Physicochemical Properties : Compared to L741-3437, the target compound’s pyridine-rich structure may lower aqueous solubility but improve blood-brain barrier penetration, a critical factor for CNS-targeted therapies .
Biological Activity
1-benzyl-N-(2-(pyridin-3-yl)ethyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, a compound with the CAS number 2034344-09-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
The molecular formula of this compound is , with a molecular weight of 384.4 g/mol. Its structure includes a triazole ring, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives of triazole have shown significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
- Cell Lines Tested :
- HCT116 (colon cancer)
- MCF-7 (breast cancer)
- Eca109 (esophageal cancer)
The compound exhibited IC50 values ranging from 2.70 to 5.19 µM across these cell lines, indicating potent anticancer activity compared to standard treatments such as Oridonin .
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Induction of Apoptosis : The compound increases levels of reactive oxygen species (ROS), leading to mitochondrial membrane potential decline and cytochrome c release into the cytoplasm. This cascade activates caspase pathways, promoting apoptosis .
- Inhibition of Migration : The compound significantly reduces the migration capabilities of cancer cells, as demonstrated through Transwell assays .
- Modulation of Protein Expression : Treatment with the compound alters the expression of epithelial and mesenchymal markers, indicating a shift in cellular phenotype that can inhibit metastasis .
Summary of Research Findings
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Wei et al. (2019) | HCT116 | 5.19 | Induces apoptosis via ROS |
| Wei et al. (2019) | MCF-7 | 4.76 | Inhibits migration and induces apoptosis |
| Wei et al. (2019) | Eca109 | 2.70 | Alters protein expression related to metastasis |
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazole derivatives similar to the compound . These studies demonstrated that modifications to the triazole structure could enhance anticancer activity while maintaining selectivity towards cancer cells over normal cells .
Q & A
Q. What synthetic strategies are optimal for preparing this triazole-carboxamide derivative, and how can reaction conditions be optimized for yield and purity?
Answer: The synthesis of triazole-carboxamide derivatives typically involves a multi-step approach, including:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.
- Amide coupling using reagents like HATU or EDC in polar aprotic solvents (e.g., DMF or acetonitrile) under inert conditions .
- Critical parameters : Temperature (60–80°C), solvent choice (DMSO or acetonitrile for solubility), and base selection (e.g., potassium carbonate for deprotonation) .
- Yield optimization : Use of excess reagents (1.2–1.5 eq.) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
Answer:
- NMR spectroscopy : , , and 2D NMR (COSY, HSQC) to confirm regioselectivity of the triazole ring and substituent positions .
- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]) and isotopic patterns .
- X-ray crystallography : For unambiguous structural confirmation if single crystals are obtainable (e.g., via slow evaporation in methanol) .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .
Q. How can researchers design initial biological activity screens for this compound?
Answer:
- In vitro assays :
- Antimicrobial : MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Target prediction : Preliminary molecular docking against enzymes like cytochrome P450 or kinase domains (PDB IDs: 4GD, 5L2D) to prioritize targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted on this compound?
Answer:
- Substituent variation : Synthesize analogs with modified benzyl groups (e.g., 4-fluoro, 3-methoxy) or pyridyl substituents to assess impact on bioactivity .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (triazole N-atoms) and hydrophobic regions (benzyl/pyridyl groups) .
- Data analysis : Correlate logP (lipophilicity) and polar surface area (PSA) with cellular permeability using Caco-2 assays .
Q. What strategies resolve discrepancies between in vitro activity and in vivo efficacy?
Answer:
- Metabolic stability : Assess hepatic microsomal clearance (e.g., rat liver microsomes) to identify metabolic hotspots (e.g., pyridyl oxidation) .
- Formulation optimization : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and bioavailability .
- PK/PD modeling : Integrate plasma concentration-time profiles with efficacy data to refine dosing regimens .
Q. How can target engagement and mechanism of action be validated experimentally?
Answer:
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stabilization in compound-treated lysates .
- CRISPR/Cas9 knockout : Generate cell lines lacking putative targets (e.g., EGFR or PARP) to assess compound dependency .
- Transcriptomics : RNA-seq profiling to identify differentially expressed pathways (e.g., apoptosis, DNA repair) post-treatment .
Q. What computational methods are suitable for predicting off-target interactions?
Answer:
- Reverse docking : Screen against databases like ChEMBL or PubChem using AutoDock Vina to identify secondary targets .
- Machine learning : Train models on ToxCast data to predict hepatotoxicity or cardiotoxicity risks .
- MD simulations : Analyze ligand-protein stability (e.g., RMSD, binding free energy) over 100-ns trajectories using GROMACS .
Q. How can researchers address poor aqueous solubility during preclinical development?
Answer:
- Salt formation : Screen with counterions (e.g., HCl, mesylate) to improve crystallinity .
- Co-solvent systems : Test vehicles like PBS with 10% DMSO or 5% Tween-80 for in vivo dosing .
- Amorphization : Prepare solid dispersions with polymers (e.g., PVP-VA64) via spray drying .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
